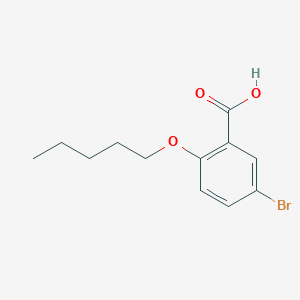![molecular formula C14H17Cl4N3OS B15080239 2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15080239.png)
2,2-dimethyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE is a synthetic compound with the molecular formula C14H17Cl4N3OS and a molecular weight of 417.187 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a carbothioyl group, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE typically involves the reaction of 3-chloroaniline with a carbothioyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((2,4-DI-ME-ANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE
- 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-HYDROXYANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE
- 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((2-METHOXYANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE
Uniqueness
The uniqueness of 2,2-DI-ME-N-(2,2,2-TRI-CL-1-(((3-CHLOROANILINO)CARBOTHIOYL)AMINO)ET)PROPANAMIDE lies in its specific substitution pattern and the presence of multiple chlorine atoms, which confer distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C14H17Cl4N3OS |
|---|---|
分子量 |
417.2 g/mol |
IUPAC名 |
2,2-dimethyl-N-[2,2,2-trichloro-1-[(3-chlorophenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C14H17Cl4N3OS/c1-13(2,3)11(22)20-10(14(16,17)18)21-12(23)19-9-6-4-5-8(15)7-9/h4-7,10H,1-3H3,(H,20,22)(H2,19,21,23) |
InChIキー |
LRPMGAVMHYWQLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


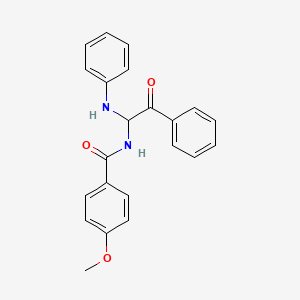
![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080168.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B15080181.png)
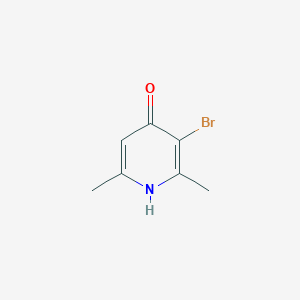
![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)
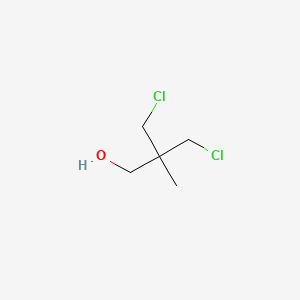
![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)
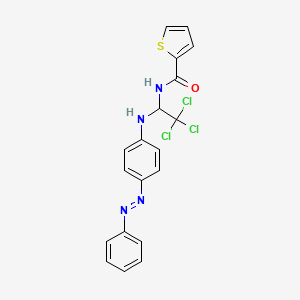
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
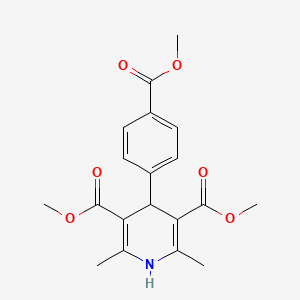
![N'-[(E)-1-(4-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B15080222.png)
![4-Fluorobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B15080224.png)
